

5-Phenylthiophene-2-carbaldehyde: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Phenylthiophene-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Phenylthiophene-2-carbaldehyde**, a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document consolidates key chemical data, synthesis protocols, and potential biological applications to serve as a valuable resource for researchers and professionals in drug development.

Core Compound Properties

5-Phenylthiophene-2-carbaldehyde is a solid organic compound recognized as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its thiophene ring structure is a key contributor to the biological activity of its derivatives.^[1]

Physicochemical Data

The fundamental physicochemical properties of **5-Phenylthiophene-2-carbaldehyde** are summarized below.

Property	Value	References
Molecular Formula	C ₁₁ H ₈ OS	[2] [3] [4] [5]
Molecular Weight	188.25 g/mol	[2] [4] [5]
CAS Number	19163-21-4	[2] [3] [4]
Appearance	White to orange to green crystalline powder	[1]
Melting Point	92-95 °C	[2]
Boiling Point	203 °C at 16 mmHg	[1]
Form	Solid	[2]

Spectroscopic and Identification Data

Identifier Type	Identifier	References
InChI	1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H	[2]
InChI Key	APWHJDHTLFWVSQ-UHFFFAOYSA-N	[2]
SMILES	<chem>O=Cc1ccc(s1)c2ccccc2</chem>	[2]
MDL Number	MFCD01151752	[1] [2]
PubChem CID	177053	[1]

Synthesis Protocols

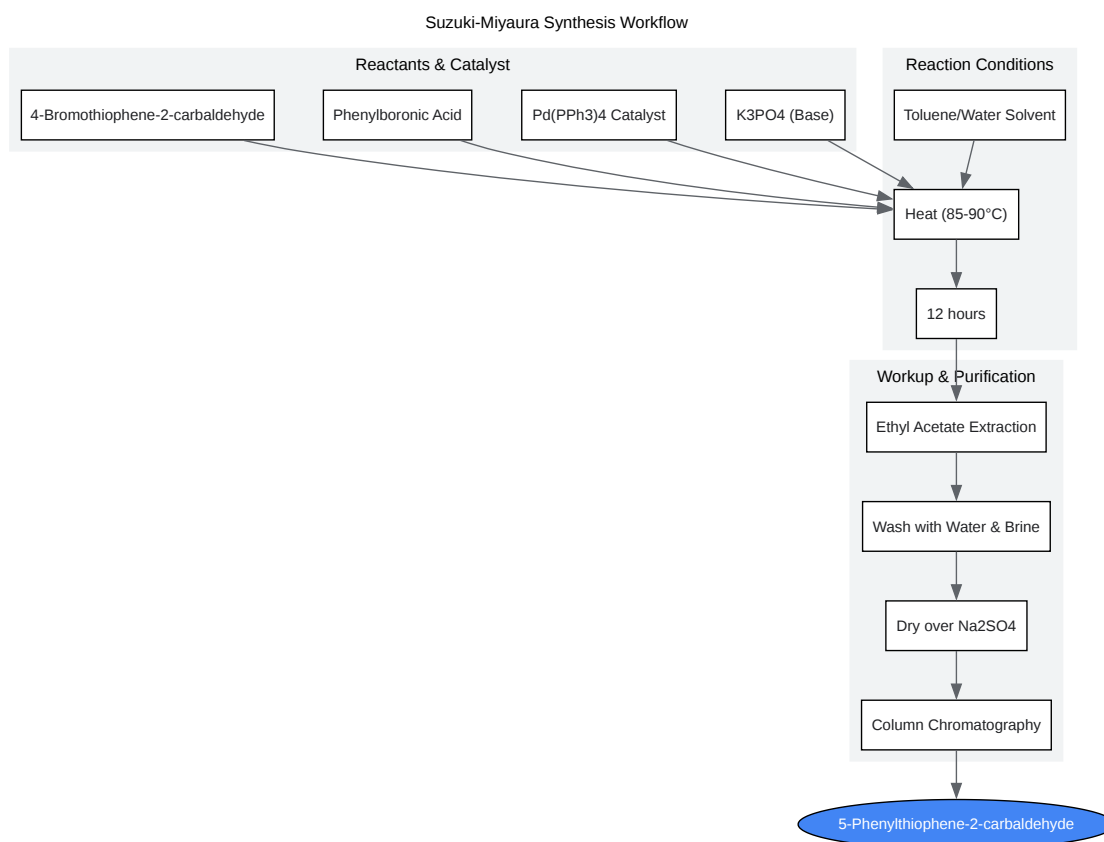
The synthesis of arylthiophene-2-carbaldehydes, including the 5-phenyl derivative, can be achieved through several established organic chemistry reactions. The selection of a specific method may depend on factors such as starting material availability, desired yield, and scalability.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.^[6] It is a common method for synthesizing aryl-substituted thiophenes.^[6]

Experimental Protocol:

- In a round-bottom flask, dissolve 4-bromothiophene-2-carbaldehyde (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of toluene and water (10 mL).^[7]
- Add potassium phosphate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).^[7]
- Heat the reaction mixture to 85-90°C and stir for 12 hours under an inert atmosphere.^[7]
- After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.^[7]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.^[7]
- Purify the crude product by column chromatography on silica gel to yield 4-phenylthiophene-2-carbaldehyde.^[7]



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Caption: Workflow for the synthesis of **5-Phenylthiophene-2-carbaldehyde** via Suzuki-Miyaura cross-coupling.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, such as thiophenes.[8]

General Experimental Protocol:

- To a solution of the arylthiophene (1.0 equivalent) in N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl_3) (1.5 equivalents) at 0°C . [7]
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). [7]
- Pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium acetate. [7]
- Extract the product with diethyl ether. [7]
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. [7]
- Filter and concentrate under reduced pressure, followed by purification of the residue by silica gel column chromatography. [7]

Lithiation-Formylation

This method involves the use of a strong organolithium base to deprotonate the thiophene ring, followed by quenching with an electrophilic formylating agent like DMF. [7]

General Experimental Protocol:

- Dissolve the substituted thiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78°C . [7]
- Add n-butyllithium (1.1 equivalents) dropwise and stir the mixture at -78°C for 1 hour. [7]

- Add N,N-dimethylformamide (DMF) (1.2 equivalents) and allow the reaction to slowly warm to room temperature.[7]
- Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]
- Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.[7]

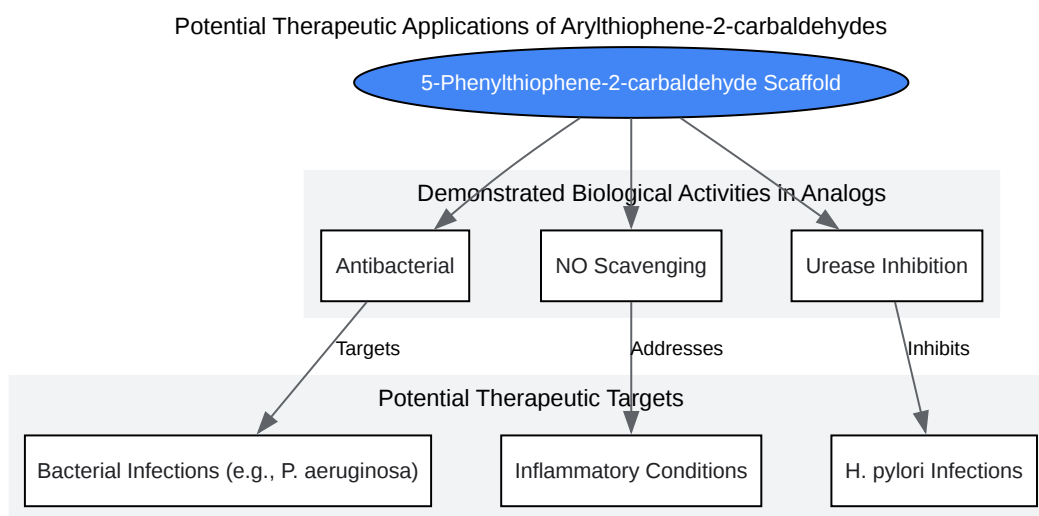
Potential Biological and Pharmacological Significance

Thiophene-based molecules are known to exhibit a wide range of biological activities, including antitumor, analgesic, anti-inflammatory, and antibacterial properties.[6] Specifically, arylthiophene derivatives with electron-withdrawing substituents have shown excellent antibacterial activity against Gram-negative bacteria.[6] While extensive biological data for **5-phenylthiophene-2-carbaldehyde** is not readily available, the broader class of arylthiophene-2-carbaldehydes has been investigated for several biological activities.

A study on novel 4-arylthiophene-2-carbaldehyde compounds revealed significant biological potential:

- Antibacterial Activity: Certain derivatives showed excellent activity against *Pseudomonas aeruginosa*. [6]
- Nitric Oxide (NO) Scavenging: One derivative was identified as a potent NO scavenger.[6]
- Urease Inhibition: Another derivative exhibited outstanding urease inhibition.[6]

These findings suggest that **5-phenylthiophene-2-carbaldehyde** is a promising scaffold for the development of new therapeutic agents.



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Caption: Potential therapeutic pathways based on the biological activities of related arylthiophene-2-carbaldehydes.

Conclusion

5-Phenylthiophene-2-carbaldehyde is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis through various established methods, combined with the demonstrated biological potential of structurally similar compounds, positions it as a compound of high interest for further investigation in drug discovery and materials science. This guide provides a foundational understanding for researchers to explore the applications of this versatile molecule.

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